![molecular formula C10H9N3OS B2688250 (5,6-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidin-2-yl)-acetonitrile CAS No. 726151-97-9](/img/no-structure.png)

(5,6-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidin-2-yl)-acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

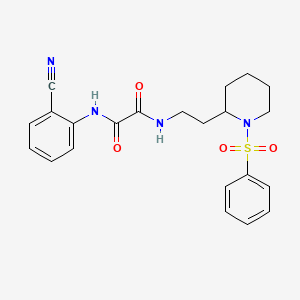

(5,6-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidin-2-yl)-acetonitrile, commonly referred to as DMTPAC, is a novel synthetic compound that has been studied for its potential to be used as a drug. DMTPAC has been studied for its ability to act as a ligand to bind to certain receptors in the body and to alter their activity. It is thought to have the potential to be used in the treatment of a variety of diseases and conditions, including cancer, diabetes, and Alzheimer’s Disease.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

One area of research involves the synthesis of new pyridothienopyrimidines and pyridothienotriazines to evaluate their antimicrobial activities. For instance, compounds synthesized from reactions involving similar structural motifs have been tested in vitro for their effectiveness against various microbial strains, highlighting their potential as antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Quantum Chemical Studies

Quantum chemical calculations have been carried out on derivatives including 5,6-dimethyl-2-oxothieno[2,3-d]pyrimidin-4-ones to analyze their energetic favorability in tautomeric interconversions. These studies provide insights into the stability and reactivity of such compounds in different solvents, which is crucial for their potential applications in medicinal chemistry and materials science (Mamarakhmonov et al., 2014).

Heterocyclic Compound Synthesis

Research into the synthesis of pyrimidine-linked heterocyclic compounds by microwave irradiation has shown the potential for creating molecules with insecticidal and antibacterial properties. These studies not only explore the chemical reactivity and synthetic accessibility of these compounds but also their applicability in developing new agrochemicals (Deohate & Palaspagar, 2020).

Structural and Photophysical Properties

Investigations into the structural and photophysical properties of heterocyclic imines and carboxamide binding units demonstrate the potential of such compounds in the development of luminescent materials. This research provides a foundation for the design and synthesis of materials with predetermined photophysical properties, which can be useful in various applications, including sensors and light-emitting devices (Piguet et al., 1996).

Biological Activity Evaluation

Further studies have evaluated thieno[2,3-d]pyrimidine derivatives for their anti-inflammatory, analgesic, and ulcerogenic activities, indicating the therapeutic potential of such compounds. This line of research explores the biological effects of these molecules, contributing to the development of new pharmaceuticals with specific therapeutic targets (El-Gazzar, Hussein, & Hafez, 2007).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for (5,6-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidin-2-yl)-acetonitrile involves the condensation of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl acetoacetate followed by cyclization and oxidation.", "Starting Materials": [ "2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "sulfuric acid", "sodium nitrite", "sodium thiosulfate", "sodium hydroxide", "acetonitrile", "dimethylformamide", "chloroform", "water" ], "Reaction": [ "Step 1: Dissolve 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene in ethanol and add sodium ethoxide. Heat the mixture to reflux for 2 hours.", "Step 2: Add ethyl acetoacetate to the reaction mixture and continue heating for an additional 4 hours.", "Step 3: Cool the reaction mixture and add acetic anhydride dropwise. Heat the mixture to reflux for 1 hour.", "Step 4: Add sulfuric acid to the reaction mixture and heat to reflux for 2 hours.", "Step 5: Cool the reaction mixture and add sodium nitrite. Stir the mixture for 30 minutes.", "Step 6: Add sodium thiosulfate to the reaction mixture to quench excess nitrite.", "Step 7: Add sodium hydroxide to the reaction mixture to adjust the pH to 8-9.", "Step 8: Extract the product with chloroform and dry over anhydrous sodium sulfate.", "Step 9: Concentrate the chloroform solution and dissolve the residue in acetonitrile.", "Step 10: Add dimethylformamide to the acetonitrile solution and heat to reflux for 2 hours.", "Step 11: Cool the reaction mixture and filter the product.", "Step 12: Wash the product with water and dry over anhydrous sodium sulfate.", "Step 13: Purify the product by column chromatography." ] } | |

CAS-Nummer |

726151-97-9 |

Produktname |

(5,6-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidin-2-yl)-acetonitrile |

Molekularformel |

C10H9N3OS |

Molekulargewicht |

219.26 |

IUPAC-Name |

2-(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)acetonitrile |

InChI |

InChI=1S/C10H9N3OS/c1-5-6(2)15-10-8(5)9(14)12-7(13-10)3-4-11/h3H2,1-2H3,(H,12,13,14) |

InChI-Schlüssel |

KELMNUAYADWOOG-UHFFFAOYSA-N |

SMILES |

CC1=C(SC2=C1C(=O)NC(=N2)CC#N)C |

Löslichkeit |

soluble |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

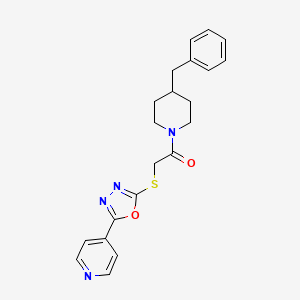

![N-(1-adamantyl)-2-[[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl]acetamide](/img/structure/B2688170.png)

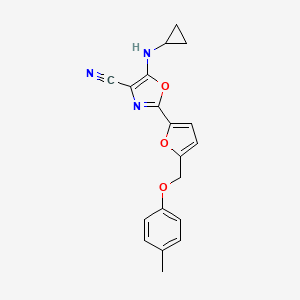

![4-(2-((2-Cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2688174.png)

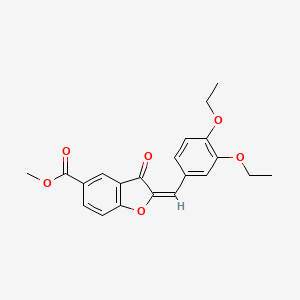

![1-[4-(4-Fluorophenoxy)phenyl]ethan-1-ol](/img/structure/B2688179.png)

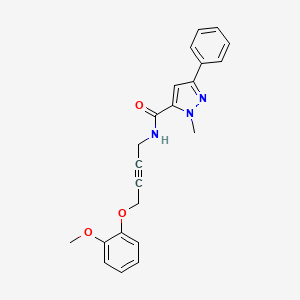

![Ethyl 4-(2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2688181.png)

![5-ethyl-3-(2-methoxyethyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2688187.png)